EINECS 281-761-8

Beschreibung

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 281-761-8 is one of approximately 56,703–72,520 substances in this inventory with well-defined chemical structures and regulatory relevance . EINECS compounds often lack comprehensive toxicity data, necessitating computational methods like QSAR (Quantitative Structure-Activity Relationship) and read-across approaches for hazard assessment .

Eigenschaften

CAS-Nummer |

84029-90-3 |

|---|---|

Molekularformel |

C14H24O |

Molekulargewicht |

208.34 g/mol |

IUPAC-Name |

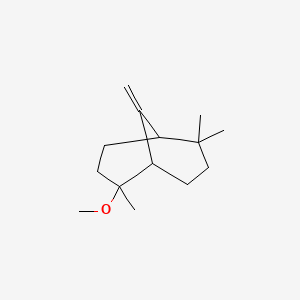

2-methoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |

InChI |

InChI=1S/C14H24O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h11-12H,1,6-9H2,2-5H3 |

InChI-Schlüssel |

SCWCQOUPVCAQJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2C(=C)C1CCC2(C)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of EINECS 281-761-8 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . The industrial production of this compound follows similar methods, ensuring the consistency and purity required for its applications.

Analyse Chemischer Reaktionen

Compound Identification

The compound EINECS 281-761-8 corresponds to 2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane , a bicyclic organic molecule with a methoxy group and a methylene substituent. Its structure includes a bridged bicyclic framework (bicyclo[3.3.1]nonane) and functional groups that may influence reactivity .

Reactivity Analysis

While no experimental reaction data for this compound is explicitly documented in the provided sources, its chemical structure suggests potential reactivity pathways based on analogous compounds.

Functional Groups and Likely Reactions

-

Methoxy Group (-OCH₃) :

-

Acidic Hydrolysis : Methoxy groups can undergo hydrolysis under acidic conditions to form phenolic compounds.

-

Alkylation : Susceptible to alkylation reactions, though steric hindrance from trimethyl substituents may reduce reactivity.

-

-

Methylene Group (-CH₂-) :

-

Addition Reactions : The methylene group may participate in electrophilic addition (e.g., with halogens or epoxidation agents).

-

-

Bicyclic Framework :

-

Ring-Opening Reactions : Strained bicyclic systems can undergo ring-opening under thermal or catalytic conditions.

-

Stabilization : The trimethyl substituents may stabilize the bicyclic structure, reducing susceptibility to degradation.

-

Regulatory and Structural Context

-

EINECS Classification : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) , indicating its status as an existing commercial chemical in the EU .

-

Structural Features :

-

Molecular Formula : C₁₅H₂₄O (derived from the bicyclo[3.3.1]nonane core and substituents).

-

Functional Groups : Methoxy, methylene, and methyl groups.

-

Research Gaps and Recommendations

The absence of specific reaction data in the provided sources highlights a gap in experimental studies for this compound. Future research should focus on:

-

Synthetic Variability : Investigating how structural modifications (e.g., substituent positions, bicyclic strain) affect reactivity.

-

Catalytic Studies : Exploring catalytic methods to enhance reaction efficiency (e.g., acid/base catalysis for hydrolysis).

-

Toxicity and Stability : Assessing thermal and chemical stability, particularly under industrial processing conditions.

Wissenschaftliche Forschungsanwendungen

EINECS 281-761-8 has a wide range of scientific research applications, including:

Chemistry: It is used as a pigment in various chemical formulations due to its stability and resistance to fading.

Biology: The compound’s unique structure makes it useful in biological studies, particularly in understanding cellular processes and interactions.

Wirkmechanismus

The mechanism of action of EINECS 281-761-8 involves its interaction with specific molecular targets and pathways. The compound stabilizes its helical fold onto bacterial-like membranes, placing its helix axis almost perpendicular to the surface normal. This action likely involves a carpet-like mechanism on the bacterial membrane rather than forming well-defined pores . This unique mechanism makes it effective in various applications, particularly in antimicrobial research.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physicochemical Ranges in EINECS vs. Bioactive Compounds

| Property | EINECS Range | ERGO Reference Compounds | Notable Outliers |

|---|---|---|---|

| Molecular Weight (g/mol) | 100–500 | 150–600 | DON (borderline) |

| LogP | -2 to 5 | -1.5 to 6.5 | BDE47 (borderline) |

| Water Solubility (mg/mL) | 0.1–100 | 0.05–150 | HBCD (low solubility) |

2.2 Structural Features

Structural comparisons use the Atom-Centered Fragment (ACF) method to assess domain coverage:

- ERGO vs. EINECS : 23/28 ERGO compounds (82%) had structural features well-covered by EINECS, while PTU, MMI, and HBCD displayed unique motifs (e.g., halogenated or heterocyclic groups) uncommon in industrial chemicals .

- Read-Across Analysis : A Tanimoto similarity index (≥70% via PubChem 2D fingerprints) linked 1,387 labeled Annex VI compounds to 33,000 EINECS substances, demonstrating that structurally similar analogs can predict toxicity for 20× larger datasets .

Table 2: Structural Coverage of EINECS Compounds

2.3 Toxicity and Regulatory Prioritization

EINECS compounds are prioritized for testing using computational models:

- ToPS (Toxicity-testing Priority Score) : QSAR models identified 4.6%–12.6% of EINECS compounds as high-priority for disrupting pathways like oxidative stress or endocrine disruption .

- Machine Learning : RASAR (Read-Across Structure Activity Relationships) models enabled toxicity predictions for 33,000 EINECS compounds using only 1,387 labeled analogs, emphasizing structural similarity’s role in hazard assessment .

Table 3: Toxicity Prediction Accuracy for EINECS Compounds

| Pathway Endpoint | High-Accuracy Coverage (%) | Key Structural Drivers |

|---|---|---|

| Endocrine Disruption | 12.6% | Phenolic groups, halogenation |

| Oxidative Stress | 9.8% | Quinones, metal complexes |

| Genotoxicity | 7.2% | Aromatic amines, nitro compounds |

Key Findings and Implications

- Structural vs. Physicochemical Domains : Substances like EINECS 281-761-8 may align with EINECS physicochemical ranges but diverge structurally, underscoring the need for dual-domain assessments .

- Regulatory Gaps : Over 80% of EINECS compounds lack sufficient toxicity data, necessitating computational prioritization and read-across strategies .

- Machine Learning Efficiency : Similarity-based models (e.g., RASAR) reduce reliance on animal testing by extrapolating data from small labeled sets to vast EINECS inventories .

Q & A

Q. How should researchers respond to irreproducible results in published work on this compound?

- Methodological Answer : Replicate experiments using the original methodology and document deviations. Publish a correspondence article detailing discrepancies and propose collaborative investigations to identify root causes (e.g., reagent lot variability, instrumentation drift) .

Key Tables for Reference

| Parameter | Standard Method | Advanced Technique |

|---|---|---|

| Purity Analysis | HPLC with UV detection | Chiral chromatography (SFC) |

| Structural Elucidation | NMR (1H, 13C) | X-ray crystallography |

| Environmental Persistence | OECD 301 biodegradation test | Isotope-labeling mass spectrometry |

| Statistical Tool | Application | Reference |

|---|---|---|

| Principal Component Analysis | Multivariate data interpretation | |

| Bayesian Inference | Uncertainty quantification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.